molecular formula C7H12N2S2 B14433671 (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione CAS No. 80102-30-3

(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione

Cat. No.: B14433671
CAS No.: 80102-30-3
M. Wt: 188.3 g/mol
InChI Key: VHUKSMGKORQZCD-UHFFFAOYSA-N
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Description

(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione typically involves the reaction of appropriate thioamides with methylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and catalyst presence are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution could result in various substituted thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as enzyme inhibitors or drug candidates.

Industry

In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

  • 2-Thiazolidinethione
  • 3,4-Dimethyl-5-(methylimino)-1,3-thiazolidine-2-thione
  • 5-Methyl-1,3-thiazolidine-2-thione

Uniqueness

(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

80102-30-3

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

IUPAC Name

3,4,4-trimethyl-5-methylimino-1,3-thiazolidine-2-thione

InChI

InChI=1S/C7H12N2S2/c1-7(2)5(8-3)11-6(10)9(7)4/h1-4H3

InChI Key

VHUKSMGKORQZCD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC)SC(=S)N1C)C

Origin of Product

United States

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